2,3-dihydro-5H-1,4-benzodioxepin-7-amine 2,3-dihydro-5H-1,4-benzodioxepin-7-amine
Brand Name: Vulcanchem
CAS No.: 1134335-02-6
VCID: VC2298645
InChI: InChI=1S/C9H11NO2/c10-8-1-2-9-7(5-8)6-11-3-4-12-9/h1-2,5H,3-4,6,10H2
SMILES: C1COC2=C(CO1)C=C(C=C2)N
Molecular Formula: C9H11NO2
Molecular Weight: 165.19 g/mol

2,3-dihydro-5H-1,4-benzodioxepin-7-amine

CAS No.: 1134335-02-6

Cat. No.: VC2298645

Molecular Formula: C9H11NO2

Molecular Weight: 165.19 g/mol

* For research use only. Not for human or veterinary use.

2,3-dihydro-5H-1,4-benzodioxepin-7-amine - 1134335-02-6

Specification

CAS No. 1134335-02-6
Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
IUPAC Name 3,5-dihydro-2H-1,4-benzodioxepin-7-amine
Standard InChI InChI=1S/C9H11NO2/c10-8-1-2-9-7(5-8)6-11-3-4-12-9/h1-2,5H,3-4,6,10H2
Standard InChI Key JWPYABHZFAZDKC-UHFFFAOYSA-N
SMILES C1COC2=C(CO1)C=C(C=C2)N
Canonical SMILES C1COC2=C(CO1)C=C(C=C2)N

Introduction

Chemical Identity and Structural Characterization

Chemical Identifiers and Basic Properties

The compound 2,3-dihydro-5H-1,4-benzodioxepin-7-amine belongs to the class of benzodioxepines, which are seven-membered heterocyclic compounds containing two oxygen atoms in the ring structure. Based on the related compound 3,4-dihydro-2H-1,5-benzodioxepin-7-amine, we can infer that our target compound would have similar molecular properties:

Table 1: Projected Chemical Identifiers for 2,3-Dihydro-5H-1,4-Benzodioxepin-7-Amine

PropertyValue
Molecular FormulaC9H11NO2
Molecular Weight~165.19 g/mol
Chemical ClassBenzodioxepine derivatives
Functional GroupsAmine, ether

Structural Features

2,3-Dihydro-5H-1,4-benzodioxepin-7-amine features a benzene ring fused with a seven-membered heterocyclic ring containing two oxygen atoms at positions 1 and 4. The amino group (-NH2) is located at position 7 of the benzene portion. This structure differs from 3,4-dihydro-2H-1,5-benzodioxepin-7-amine, where the oxygen atoms are positioned at 1 and 5 .

The structural arrangement of this compound provides it with both hydrophilic (amine group, oxygen atoms) and hydrophobic (benzene ring) regions, contributing to its potential biological activity and chemical reactivity. The presence of the amine group makes it a potential building block for more complex molecules through various chemical reactions.

Physical and Chemical Properties

Physical Properties

Based on data from the structurally related 3,4-dihydro-2H-1,5-benzodioxepin-7-amine, we can infer the following properties for our target compound:

Table 2: Projected Physical Properties

PropertyProjected ValueBasis
Physical StateSolid at room temperatureBased on related benzodioxepin compounds
ColorLikely beige to off-whiteSimilar to related compounds
Melting PointApproximately 80-85°CComparable to the 81°C melting point of the related isomer
Boiling PointApproximately 120-130°C at 0.2mmHgExtrapolated from related compound data
DensityApproximately 1.19 g/cm³Similar to the 1.193±0.06 g/cm³ density of the related isomer

Chemical Properties

The chemical behavior of 2,3-dihydro-5H-1,4-benzodioxepin-7-amine is expected to be influenced by several structural features:

  • The amine group (-NH2) at position 7 acts as a nucleophile, enabling reactions with electrophiles such as acid chlorides, anhydrides, and aldehydes.

  • The amine group can also participate in coupling reactions to form amides, ureas, and other nitrogen-containing derivatives.

  • The benzodioxepin ring system provides structural rigidity while the oxygen atoms can participate in hydrogen bonding, affecting solubility and intermolecular interactions.

Solubility Profile

Table 3: Projected Solubility Characteristics

SolventProjected SolubilityBasis
WaterModerately solubleBased on polar amine group presence
EthanolHighly solubleSimilar compounds show good solubility in alcohols
AcetoneHighly solubleBased on data for related compounds
DMSOVery solubleCommon for aromatic amines
HexanePoorly solubleDue to polar functional groups

Biological Activity and Applications

Activity TypePotentialBasis for Projection
AntitumorModerateRelated benzodioxepin derivatives show antiproliferative effects against various cancer cell lines
AntimicrobialPossibleAmine-containing heterocycles often exhibit antimicrobial properties
Enzyme InhibitionLikelyBenzodioxepin scaffolds have been investigated as enzyme inhibitors in various biological systems
CNS ActivityPossibleHeterocyclic amines can act on various receptors in the central nervous system

Chemical Applications

The primary chemical utility of 2,3-dihydro-5H-1,4-benzodioxepin-7-amine likely lies in its potential as a building block for more complex molecules:

  • The primary amine group serves as a versatile handle for further derivatization through acylation, alkylation, or coupling reactions.

  • It can be used to prepare urea derivatives, as seen with the related compound (3,4-dihydro-2H-1,5-benzodioxepin-7-yl)urea.

  • The compound may serve as an intermediate in the synthesis of pharmaceutical candidates, particularly those targeting neurological disorders or cancer.

Analytical Characterization

Spectroscopic Properties

Based on the molecular structure and data from similar compounds, we can predict the following spectroscopic characteristics:

Table 5: Projected Spectroscopic Properties

TechniqueExpected Key Features
¹H NMRSignals for aromatic protons (6.5-7.5 ppm), amino protons (3.5-4.5 ppm), and aliphatic protons of the dioxepin ring (3.5-4.5 ppm)
¹³C NMRSignals for aromatic carbons (110-150 ppm), carbons adjacent to oxygen (65-75 ppm), and carbon bearing the amino group (~145 ppm)
IRN-H stretching (3300-3500 cm⁻¹), aromatic C=C stretching (1450-1600 cm⁻¹), C-O stretching (1050-1300 cm⁻¹)
Mass SpectrometryMolecular ion peak at m/z 165 with fragmentation patterns showing loss of NH₂ and opening of the dioxepin ring

Chromatographic Behavior

For analytical separation and identification purposes, the following chromatographic methods would be suitable:

  • HPLC: Reversed-phase HPLC using C18 columns with methanol/water or acetonitrile/water mobile phases, typically with UV detection at 220-280 nm.

  • GC-MS: After appropriate derivatization to improve volatility, such as trifluoroacetylation of the amine group.

  • TLC: Silica gel plates with ethyl acetate/hexane or dichloromethane/methanol solvent systems, visualized with UV light and ninhydrin or Dragendorff's reagent for the amine group.

Structure-Activity Relationships

The biological activity of 2,3-dihydro-5H-1,4-benzodioxepin-7-amine and its derivatives would likely be influenced by several structural features:

  • Amine Group: The primary amine at position 7 serves as a hydrogen bond donor and acceptor, potentially interacting with biological targets. Modification of this group through acylation, alkylation, or conversion to amides or ureas can significantly alter biological properties.

  • Dioxepin Ring: The seven-membered heterocyclic ring with two oxygen atoms provides a unique three-dimensional shape that affects molecular recognition and binding to biological targets. The relative positions of the oxygen atoms (1,4 vs. 1,5) may significantly impact activity profiles.

  • Conformational Flexibility: The partially saturated dioxepin ring offers conformational flexibility, allowing the molecule to adapt its shape for optimal interaction with biological targets.

Research Outlook and Future Directions

Synthesis Optimization

Future research should focus on developing efficient and scalable synthetic routes for 2,3-dihydro-5H-1,4-benzodioxepin-7-amine, particularly:

  • One-pot reduction methods for converting nitro precursors to the amine with high yield and purity.

  • Green chemistry approaches using environmentally friendly reagents and conditions.

  • Flow chemistry methods for continuous production with improved efficiency and safety.

Biological Evaluation

Comprehensive biological screening of 2,3-dihydro-5H-1,4-benzodioxepin-7-amine should include:

  • Broad-spectrum antimicrobial testing against bacterial, fungal, and viral pathogens.

  • Anticancer activity screening against diverse cancer cell lines to identify selective cytotoxicity.

  • Enzyme inhibition assays targeting kinases, proteases, and other therapeutically relevant enzymes.

  • Receptor binding studies to identify potential interactions with neurotransmitter receptors, ion channels, or other signaling proteins.

Derivative Development

The primary amine group provides an excellent handle for creating diverse derivatives, potentially leading to compounds with enhanced or novel biological activities:

  • Amide and urea derivatives for potential enzyme inhibitors or receptor modulators.

  • Sulfonamides for potential antimicrobial or anticancer agents.

  • Schiff bases and reductive amination products for compounds with modified lipophilicity and hydrogen-bonding profiles.

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